molecular formula C7H8BrN3O2 B1406357 5-Bromo-2-methoxynicotinohydrazide CAS No. 1706430-13-8

5-Bromo-2-methoxynicotinohydrazide

Cat. No. B1406357
M. Wt: 246.06 g/mol
InChI Key: WCVXCNYNLWRCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxynicotinohydrazide is a chemical compound with the molecular formula C7H8BrN3O2 . It’s a derivative of 5-Bromo-2-methoxypyridine, which is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of 5-Bromo-2-methoxynicotinohydrazide or similar compounds often involves multiple steps. For instance, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxynicotinohydrazide can be analyzed using various spectroscopic techniques. For instance, UV-Vis, FT-IR, 1H-NMR can be used to confirm the structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methoxynicotinohydrazide include a molecular weight of 188.02, a boiling point of 80 °C/12 mmHg, a density of 1.453 g/mL at 25 °C, and a refractive index n20/D 1.555 .

Scientific Research Applications

  • α-Glucosidase Inhibition

    • Results : Several compounds exhibited excellent to moderate activity (IC50 = 12.4–103.2 μM), with compound 17 being five-fold more active than the standard drug acarbose .
  • Antibacterial Activity

    • Summary : Acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis ATCC 12228 (MIC = 1.95–15.62 µg/mL) .
  • Organic Material with Non-Linear Optical Properties

    • Summary : N-Arylation of 5-bromo-2-aminobenzimidazole led to organic materials with non-linear optical (NLO) properties. Computational approaches were used for structural feature determination .

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2-methoxypyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-13-7-5(6(12)11-9)2-4(8)3-10-7/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVXCNYNLWRCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxynicotinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxynicotinohydrazide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxynicotinohydrazide
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxynicotinohydrazide
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxynicotinohydrazide
Reactant of Route 5
5-Bromo-2-methoxynicotinohydrazide
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxynicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.